1,1,1-Trifluoro-5-methylhexan-3-amine hydrochloride
Overview
Description
1,1,1-Trifluoro-5-methylhexan-3-amine hydrochloride is a chemical compound with the molecular formula C7H15ClF3N . It is used for pharmaceutical testing and is available as high-quality reference standards for accurate results .
Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoro-5-methylhexan-3-amine hydrochloride is determined by its molecular formula, C7H15ClF3N . The presence of the trifluoro group (-CF3) and the amine group (-NH2) in the molecule suggests that it might have interesting chemical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,1-Trifluoro-5-methylhexan-3-amine hydrochloride include its molecular weight, which is 205.65 . Other properties such as melting point, boiling point, and density are also important but were not found in the available resources .Scientific Research Applications
Optical Detection of Amines
1,1,1-Trifluoro-5-methylhexan-3-amine hydrochloride and its derivatives have been explored for detecting various amines. A study by Tamiaki et al. (2013) demonstrated that chemosensitive chlorophyll derivatives, including a compound related to 1,1,1-Trifluoro-5-methylhexan-3-amine hydrochloride, could optically detect amines through absorption spectral changes. This indicates potential applications in analytical chemistry and environmental monitoring (Tamiaki et al., 2013).
Chelating Ligands for Group 13 Metals
Liu et al. (1993) researched the development of hexadentate amine phenol ligands, including derivatives of 1,1,1-Trifluoro-5-methylhexan-3-amine hydrochloride, for aluminum, gallium, and indium. Their work suggests potential uses in coordination chemistry and materials science (Liu et al., 1993).
Synthesis of Symmetrical 1,2-Dihydrotriazines
Fetyukhin and Vovk (1983) explored the synthesis of symmetrical 1,2-dihydrotriazines using 1,1,1-Trifluoro-5-methylhexan-3-amine hydrochloride. Their work contributes to organic synthesis, particularly in creating novel compounds with potential applications in pharmaceuticals and materials science (Fetyukhin & Vovk, 1983).
Mechanism of Action
Target of Action
Without specific studies, it’s hard to determine the exact targets of this compound. Amines can interact with a variety of biological targets, including receptors and enzymes, depending on their structure and properties .
Mode of Action
The mode of action would depend on the specific target. Amines can act as agonists or antagonists at receptors, or as inhibitors or activators of enzymes. The trifluoromethyl group might influence the compound’s lipophilicity, potentially affecting its ability to cross cell membranes .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Amines are involved in a wide range of biological processes, so the compound could potentially affect multiple pathways .
Pharmacokinetics
The trifluoromethyl group might influence these properties, as it can affect a compound’s stability and lipophilicity .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action, which are currently unknown .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. The trifluoromethyl group might enhance the compound’s stability under certain conditions .
properties
IUPAC Name |
1,1,1-trifluoro-5-methylhexan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N.ClH/c1-5(2)3-6(11)4-7(8,9)10;/h5-6H,3-4,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSOFYMYWGFBCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-5-methylhexan-3-amine hydrochloride | |
CAS RN |
2169998-42-7 | |
Record name | 3-Hexanamine, 1,1,1-trifluoro-5-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2169998-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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